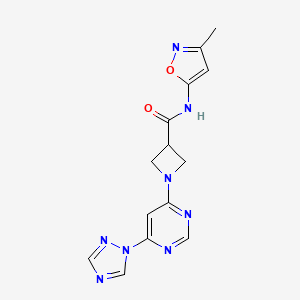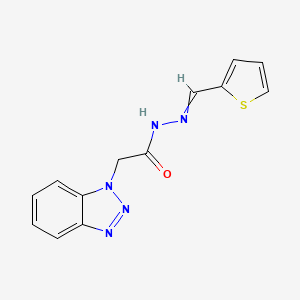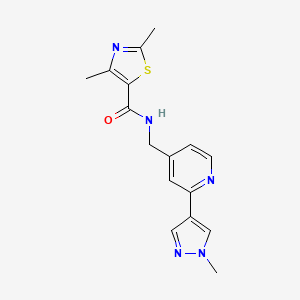![molecular formula C7H3Br2N3 B2369138 5,8-Dibromopyrido[4,3-d]pyrimidine CAS No. 2228883-50-7](/img/structure/B2369138.png)
5,8-Dibromopyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromopyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Br2N3. It is a derivative of pyrido[4,3-d]pyrimidine, characterized by the presence of two bromine atoms at the 5th and 8th positions of the bicyclic structure.
Applications De Recherche Scientifique
5,8-Dibromopyrido[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromopyrido[4,3-d]pyrimidine typically involves the bromination of pyrido[4,3-d]pyrimidine derivatives. One common method includes the bromination of N-substituted homophthalimides and tetrahydropyrido[4,3-d]pyrimidine-5,7-diones, which produces 4,4-dibromohomophthalimide and 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives . These dibromo derivatives can then be used as precursors for further chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to improve reaction yields, reduce reaction times, and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dibromopyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions used. For example, substitution reactions with amines can yield aminopyrido[4,3-d]pyrimidine derivatives .
Mécanisme D'action
its derivatives may exert effects through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways . The exact molecular targets and pathways would depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[4,3-d]pyrimidine: The parent compound without bromine substitutions.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A reduced form of the bicyclic structure.
Pyrimido[4,5-d]pyrimidine: A structurally similar compound with different substitution patterns.
Uniqueness
The bromine atoms provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
5,8-dibromopyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAUPDJDJYWGFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CN=C2Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2369060.png)



![Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2369064.png)
![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)



![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)

